molecular formula C16H10ClNO B14527931 3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]benzonitrile CAS No. 62584-55-8

3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]benzonitrile

Cat. No.: B14527931
CAS No.: 62584-55-8
M. Wt: 267.71 g/mol
InChI Key: OVBPSBCTPYQFQF-UHFFFAOYSA-N
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Description

3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]benzonitrile is an organic compound characterized by the presence of a chlorophenyl group, a benzonitrile group, and a conjugated enone system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]benzonitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The enone system can be oxidized to form corresponding epoxides or diketones.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides or diketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s enone system can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-3’-cyanopropiophenone
  • 4-[(1E)-3-[(4-chlorophenyl)sulfanyl]-3-oxoprop-1-en-1-yl]benzonitrile

Uniqueness

3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]benzonitrile is unique due to its specific structural features, such as the conjugated enone system and the presence of both chlorophenyl and benzonitrile groups

Properties

CAS No.

62584-55-8

Molecular Formula

C16H10ClNO

Molecular Weight

267.71 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)-3-oxoprop-1-enyl]benzonitrile

InChI

InChI=1S/C16H10ClNO/c17-15-7-5-14(6-8-15)16(19)9-4-12-2-1-3-13(10-12)11-18/h1-10H

InChI Key

OVBPSBCTPYQFQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)C=CC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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